
Ophiopogonin D'
Overview
Description
Ophiopogonin D’ (OPD’) is a steroidal saponin primarily isolated from Ophiopogon japonicus (Thunb.) Ker-Gawl. (Maidong), a traditional Chinese medicine used for cardiovascular and respiratory conditions . Structurally, OPD’ is characterized by a spirostane skeleton with sugar moieties attached at specific hydroxyl groups. It is distinct from other saponins like ophiopogonin D (OPD) due to variations in glycosylation patterns, which influence its bioavailability and pharmacological activity . OPD’ is recognized as a key quality control marker in some pharmacopeias, particularly in Hong Kong, due to its therapeutic significance .
Preparation Methods
Synthetic Routes: OP-D can be obtained through extraction from the tubers of . synthetic routes for OP-D are not widely documented.
Industrial Production: Currently, there is limited information on large-scale industrial production methods for OP-D. Most research focuses on its isolation from natural sources.
Chemical Reactions Analysis
Reactivity: OP-D undergoes various reactions, including oxidation, reduction, and substitution. specific conditions and reagents are not extensively studied.
Major Products: The primary products formed during these reactions are derivatives of OP-D, which may exhibit distinct biological activities.
Scientific Research Applications
Pharmacological Properties
Ophiopogonin D exhibits a range of pharmacological activities, including:
- Bone Protection : Research indicates that Ophiopogonin D can reduce markers of bone degradation, suggesting its potential as an anti-osteoporosis agent. Studies have shown that it decreases reactive oxygen species (ROS) generation, which is critical in osteoporosis development .
- Cardiovascular Protection : Ophiopogonin D has been found to protect against cardiomyocyte injury induced by isoproterenol. It operates through multiple signaling pathways, enhancing endothelial function and reducing apoptosis in vascular endothelial cells .
- Anti-Cancer Effects : Recent studies highlight the compound's ability to induce apoptosis in cancer cells by activating p53 pathways. This suggests a potential role in cancer therapy .
- Anti-Inflammatory and Immunomodulatory Effects : Ophiopogonin D has demonstrated efficacy in ameliorating inflammation in various models, including non-alcoholic fatty liver disease (NAFLD) and atopic dermatitis. It inhibits inflammatory pathways such as NF-κB and AMPK, showcasing its versatility as an anti-inflammatory agent .
Osteoporosis Treatment
A study conducted on ovariectomized mice demonstrated that Ophiopogonin D significantly reduced bone loss and improved bone density by modulating oxidative stress levels. The treatment led to a decrease in serum levels of bone degradation markers like CTX-1 and TRAP .
Diabetic Nephropathy
In a model of streptozotocin-induced diabetic nephropathy, Ophiopogonin D treatment resulted in improved renal function characterized by decreased serum creatinine and blood urea nitrogen levels. Histopathological analysis revealed that it mitigated renal structural damage caused by diabetes .
Cardiovascular Applications
Research on vascular endothelial cells showed that surfaces coated with Ophiopogonin D enhanced cell attachment and proliferation while reducing apoptosis. This property indicates its potential use in cardiovascular device coatings to promote endothelialization and prevent thrombosis .
Comprehensive Data Table
Mechanism of Action
Targets: OP-D interacts with various molecular targets, including enzymes like CYP2J2 and transcription factors like PPARα.
Pathways: It affects NF-κB signaling, calcium homeostasis, and other pathways.
Comparison with Similar Compounds
Structural and Source Differences
OPD’ is compared with related compounds in Ophiopogon and Liriope species:
Compound | Source | Structural Features |
---|---|---|
Ophiopogonin D’ | Ophiopogon japonicus (CMD/ZMD) | Spirostane skeleton with specific glycosylation |
Ophiopogonin D (OPD) | Ophiopogon japonicus (CMD/ZMD) | Differs in sugar moiety arrangement |
Liriopesides B | Liriope spicata (SMD) | Unique saponin profile, absent in CMD/ZMD |
Homoisoflavonoids | Ophiopogon japonicus (CMD/ZMD) | Flavonoid derivatives (e.g., methylophiopogonanones) |
Geographical Variation : OPD’ is significantly more abundant in Chuanmaidong (CMD: 26.83 µg/g) than Zhemaidong (ZMD: 8.39 µg/g). SMD lacks OPD’ but contains liriopesides B .
Pharmacological Activity
Cytotoxic Effects :
- OPD’ exhibits potent cytotoxicity against ovarian cancer A2780 cells (IC50: 0.89 µM), surpassing OPD (IC50 >50 µM) and homoisoflavonoids (IC50: 2.61–8.25 µM) .
- In prostate cancer, OPD’ induces RIPK1-dependent apoptosis and inhibits tumor growth in xenograft models, outperforming Liriopesides B and diterpenoid saponins .
Cardiotoxicity vs. Cardioprotection :
- OPD’ (1 µM) induces ferroptosis in cardiomyocytes by elevating Fe²⁺, ROS, and GSH-Px, while OPD (1–2 µM) reverses these effects, highlighting their antagonistic roles .
Enzyme Inhibition :
- OPD’ shows moderate lipase inhibitory activity (binding energy: <−5.0 kcal/mol), though weaker than methylophiopogonanone B and ophiopogonin C’ .
Neuroprotection :
- Unlike homoisoflavonoids and liriopesides B, OPD’ lacks neuroprotective effects against 6-OHDA or L-Glu-induced neuronal damage .
Mechanism of Action
Research Implications and Challenges
- Therapeutic Potential: OPD’ is a promising anticancer agent but requires caution due to cardiotoxic risks. Synergistic use with OPD may mitigate toxicity .
- Quality Control : Geographic origin significantly impacts OPD’ content, necessitating strict sourcing for clinical consistency .
- Knowledge Gaps: Limited data on OPD’ pharmacokinetics and long-term safety warrant further study.
Biological Activity
Ophiopogonin D (OP-D) is a steroidal glycoside derived from Ophiopogon japonicus, a traditional Chinese medicinal herb. It has garnered attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This article provides a detailed overview of the biological activity of OP-D, supported by recent research findings, data tables, and case studies.
Pharmacological Activities
Ophiopogonin D exhibits a wide range of biological activities that can be categorized as follows:
1. Anti-Inflammatory Effects
- Diabetic Nephropathy : In a study using streptozotocin-induced diabetic nephropathy (DN) rats, OP-D demonstrated significant protective effects on renal function by inhibiting inflammatory responses and oxidative stress. Key metrics included decreased serum creatinine and blood urea nitrogen levels, along with reduced kidney hypertrophy and TGF-β1 levels .
- Colitis Model : OP-D ameliorated colitis in mouse models by inhibiting the NF-κB signaling pathway, highlighting its potential in treating inflammatory bowel diseases .
2. Antioxidant Properties
- OP-D has been shown to reduce oxidative stress in various cell types. For instance, it mitigated H2O2-induced injury in human umbilical vein endothelial cells (HUVECs) by decreasing reactive oxygen species (ROS) production and enhancing the antioxidative capacity of the cells .
3. Cardiovascular Protection
- Research indicates that OP-D protects against doxorubicin-induced cardiomyocyte injury by suppressing endoplasmic reticulum stress and mitochondrial damage. It also regulates multiple signaling pathways to promote cell survival .
4. Anti-Cancer Activity
- OP-D has shown promise as an anti-cancer agent. In studies on human laryngeal carcinoma cells, it induced apoptosis and inhibited cell growth through the activation of caspases and modulation of cell cycle proteins like cyclin B1 . Furthermore, it inhibited the proliferation of MCF-7 breast cancer cells and caused G(2)/M phase arrest .
The mechanisms underlying the biological activities of OP-D are complex and involve multiple signaling pathways:
- NF-κB Pathway : OP-D's inhibition of the NF-κB pathway plays a crucial role in its anti-inflammatory effects.
- AMPK Pathway : In lung epithelial cells exposed to PM2.5, OP-D reduced inflammation via AMPK/NF-κB signaling modulation .
- Mitochondrial Dynamics : OP-D regulates mitochondrial function, which is critical for its cardioprotective effects .
Data Summary
The following table summarizes key findings from recent studies on the biological activities of Ophiopogonin D:
Activity | Model/Study Type | Key Findings |
---|---|---|
Anti-inflammatory | STZ-induced DN rats | Reduced serum creatinine and inflammatory markers |
Antioxidant | HUVECs | Decreased ROS production; improved antioxidative capacity |
Cardioprotective | Doxorubicin-induced cardiomyocytes | Suppressed ER stress; enhanced cell survival |
Anti-cancer | Human laryngeal carcinoma cells | Induced apoptosis; inhibited cell proliferation |
Colitis treatment | Mouse colitis model | Ameliorated symptoms via NF-κB inhibition |
Case Studies
Recent studies have provided insights into the therapeutic potential of OP-D:
- Diabetic Nephropathy : A study published in 2020 demonstrated that OP-D significantly improved renal function in diabetic rats by reducing oxidative stress and inflammation .
- Atopic Dermatitis : In models of atopic dermatitis, OP-D exhibited anti-inflammatory effects, suggesting its utility in treating skin conditions characterized by inflammation .
- Non-Alcoholic Fatty Liver Disease (NAFLD) : A 2023 study showed that OP-D could ameliorate NAFLD in high-fat diet-induced obese mice by regulating lipid metabolism and exerting antioxidant effects .
Q & A
Q. (Basic)
Q. Q: What in vitro assays are most validated for evaluating Ophiopogonin D’s anti-proliferative effects in cancer research?
A:
- MTT assay : Measures metabolic activity to assess cell viability. Use 24–72 hr exposure with Ophiopogonin D concentrations ranging from 1–100 μM, depending on cell type .
- LDH release assay : Quantifies cytotoxicity via membrane integrity loss. Pair with apoptosis-specific assays (e.g., caspase-3/9 activity) to distinguish necrotic vs. apoptotic effects .
- Colony formation assay : Validates long-term proliferative inhibition. Use low-density seeding and 7–14 day incubation post-treatment .
Q. (Advanced)
Q. Q: How does Ophiopogonin D modulate the p38-MAPK pathway in different cancer models, and what experimental strategies resolve contradictory findings (e.g., pro-apoptotic vs. pro-survival roles)?
A:
- Mechanistic variability : In laryngocarcinoma, Ophiopogonin D upregulates p-p38 MAPK to induce apoptosis , while in other models, p38 activation may promote survival.
- Resolution strategies :
- Cell-type-specific kinase profiling : Use phospho-kinase arrays to map downstream targets (e.g., ATF-2, HSP27) .
- Pharmacological inhibition : Co-treat with SB203580 (p38 inhibitor) to confirm pathway dependency .
- Temporal analysis : Assess phosphorylation kinetics (e.g., 0–24 hr post-treatment) to identify transient vs. sustained activation .
Q. (Basic)
Q. Q: What apoptosis detection methods are critical for validating Ophiopogonin D’s pro-apoptotic effects?
A:
- Annexin V/PI staining : Quantifies early/late apoptosis via flow cytometry. Include camptothecin as a positive control .
- DAPI staining : Visualizes nuclear fragmentation in fixed cells. Use high-resolution fluorescence microscopy (≥40x magnification) .
- Caspase-3/9 activity assays : Measure cleavage of chromogenic substrates (e.g., Ac-DEVD-pNA). Normalize to protein concentration and include z-VAD-fmk (pan-caspase inhibitor) to confirm specificity .
Q. (Advanced)
Q. Q: What methodological frameworks address discrepancies in Ophiopogonin D’s reported effects on oxidative stress across studies (e.g., antioxidant vs. pro-oxidant activity)?
A:
- Dose-dependent analysis : Test a broad concentration range (0.1–200 μM) to identify biphasic effects (e.g., hormesis) .
- ROS quantification : Use DCFH-DA fluorescence for total ROS and MitoSOX Red for mitochondrial superoxide. Pair with antioxidants (e.g., NAC) to confirm ROS-mediated outcomes .
- Transcriptomic profiling : RNA-seq to identify Nrf2/ARE pathway activation (antioxidant) vs. NOX upregulation (pro-oxidant) .
Q. (Basic)
Q. Q: How can researchers ensure the purity and structural identity of Ophiopogonin D in experimental setups?
A:
- Chromatographic validation : Use HPLC-PDA (≥95% purity) with C18 columns and acetonitrile/water gradients. Compare retention times to commercial standards .
- Spectroscopic confirmation : NMR (¹H, ¹³C) to verify saponin structure, focusing on the aglycone and sugar moieties .
- Batch consistency : Replicate key experiments (e.g., caspase activation) across multiple Ophiopogonin D batches to control for variability .
Q. (Advanced)
Q. Q: What experimental designs are optimal for studying Ophiopogonin D’s synergism with conventional chemotherapeutics (e.g., cisplatin)?
A:
- Isobolographic analysis : Calculate combination indices (CI) using CompuSyn software. Use fixed molar ratios (e.g., 1:1, 1:2) and non-constant ratios for dose-reduction modeling .
- Mechanistic complementarity : Pair Ophiopogonin D (p38-mediated apoptosis) with cisplatin (DNA damage). Validate via γH2AX foci (DNA damage) and TUNEL co-staining .
- In vivo xenograft models : Use staggered dosing (e.g., Ophiopogonin D pre-treatment) to assess toxicity reduction and efficacy enhancement .
Q. (Basic)
Q. Q: What in vivo models are best suited for evaluating Ophiopogonin D’s bioavailability and tissue distribution?
A:
- Pharmacokinetic (PK) studies : Administer Ophiopogonin D (5–20 mg/kg, IV or oral) in rodents. Collect plasma/tissues at 0.5, 2, 6, 12, 24 hr for LC-MS/MS analysis .
- Orthotopic xenografts : Implant laryngocarcinoma cells (e.g., AMC-HN-8) into larynx tissues for tumor-specific bioavailability assessment .
Q. (Advanced)
Q. Q: How can researchers dissect Ophiopogonin D’s cell-cycle-specific effects (e.g., cyclin B1 downregulation) in synchronized vs. asynchronous cultures?
A:
- Cell synchronization : Use serum starvation (G0/G1), thymidine block (S phase), or nocodazole (G2/M) to isolate phase-specific responses .
- Flow cytometry : Co-stain with PI (DNA content) and cyclin B1 antibodies. Compare treated vs. untreated cells across phases .
- Live-cell imaging : Track mitotic progression in FUCCI-expressing cells to correlate cyclin B1 levels with mitotic arrest .
Q. (Basic)
Q. Q: What controls are essential for caspase activity assays in Ophiopogonin D-treated cells?
A:
- Positive controls : Staurosporine (1 μM, 6 hr) to induce maximal caspase activation .
- Negative controls : Untreated cells and z-VAD-fmk (20 μM) pre-treatment to inhibit caspases .
- Background correction : Subtract absorbance values from lysates incubated without substrate .
Q. (Advanced)
Q. Q: How can transcriptomic profiling resolve off-target effects of Ophiopogonin D in non-cancerous cells?
A:
- RNA-seq on primary cells : Compare gene expression in Ophiopogonin D-treated fibroblasts vs. cancer cells. Focus on stress-response pathways (e.g., UPR, senescence) .
- CRISPR-Cas9 screens : Identify synthetic lethal genes in normal cells to predict toxicity risks .
- Pathway enrichment analysis : Use DAVID or GSEA to highlight differentially regulated pathways (e.g., NF-κB, PI3K/AKT) .
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O16/c1-19-8-13-44(54-17-19)20(2)30-28(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)56-41-38(59-40-36(52)34(50)31(47)21(3)55-40)37(33(49)29(16-45)57-41)58-39-35(51)32(48)27(46)18-53-39/h6,19-21,23-41,45-52H,7-18H2,1-5H3/t19-,20+,21+,23+,24-,25+,26+,27-,28+,29-,30+,31+,32+,33-,34-,35-,36-,37+,38-,39+,40+,41-,42+,43+,44-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYACEDUQHWXQZ-QOYNBSPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316978 | |
Record name | Ophiopogonin D' | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701316978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
855.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65604-80-0 | |
Record name | Ophiopogonin D' | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65604-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ophiopogonin D' | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701316978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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